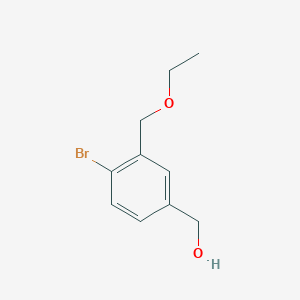
(4-Bromo-3-(ethoxymethyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-(ethoxymethyl)phenyl)methanol is an organic compound with the molecular formula C10H13BrO2. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an ethoxymethyl group at the third position on the benzene ring, along with a hydroxymethyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(ethoxymethyl)phenyl)methanol typically involves the bromination of a suitable phenol precursor followed by the introduction of the ethoxymethyl group. One common method includes:
Bromination: The phenol precursor is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Ethoxymethylation: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate to introduce the ethoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3-(ethoxymethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiolate in ethanol.
Major Products Formed
Oxidation: 4-Bromo-3-(ethoxymethyl)benzoic acid.
Reduction: 3-(Ethoxymethyl)phenylmethanol.
Substitution: 4-Amino-3-(ethoxymethyl)phenylmethanol or 4-Mercapto-3-(ethoxymethyl)phenylmethanol.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-(ethoxymethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-(ethoxymethyl)phenyl)methanol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the bromine atom and ethoxymethyl group can influence its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methylphenol: Similar structure but with a methyl group instead of an ethoxymethyl group.
4-Bromo-3-(methoxymethyl)phenyl)methanol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4-Bromo-3-(hydroxymethyl)phenyl)methanol: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
(4-Bromo-3-(ethoxymethyl)phenyl)methanol is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and binding properties, making it a valuable compound in various chemical and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
1255948-71-0 |
|---|---|
Molekularformel |
C10H13BrO2 |
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
[4-bromo-3-(ethoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-5,12H,2,6-7H2,1H3 |
InChI-Schlüssel |
DRACVAYKMGGSPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=C(C=CC(=C1)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)

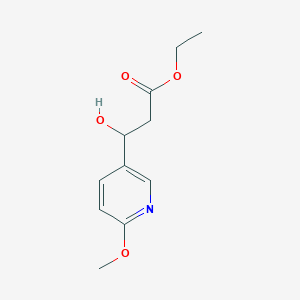
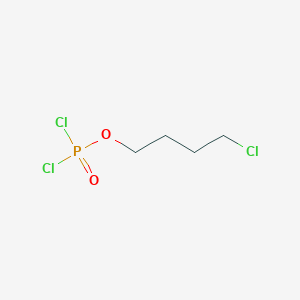


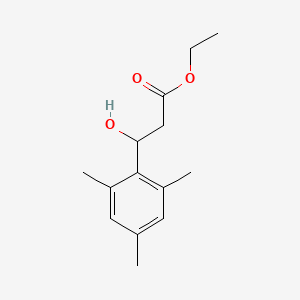

![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
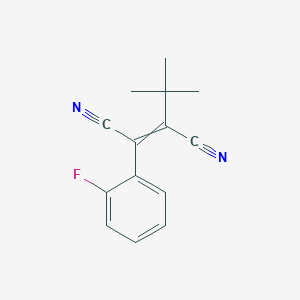
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
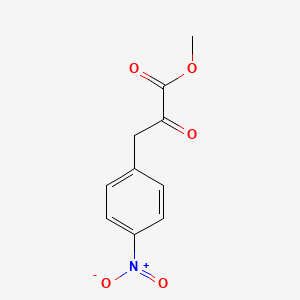
![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
